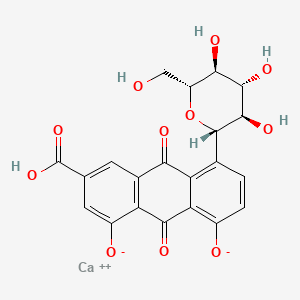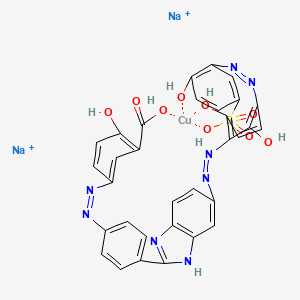
KAVERGAL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an anti-hypoxic. It acts on the mitochondrial respiratory chain and it prevents atherosclerosis. It is also an angioprotector. Sum of polymerized Proantocyanides , from the plants of Fabaceae family
It delays animal death caused by anoxia hyperbar (HH), normobar (NH), cytotoxic (CH) and total (isolated heart). Its antihypoxic activity, which is greater than that of Gutimine, Isothiobarbamine and Dibunol, is due to its action on the mitochondrial respiratory chain. In heart muscle mitochondria, in anoxia conditions and in presence of Kavergal, the degradation speed of Succinate and Glutamate is 1.5-2 fold higher and phosphorilation speed of ADP is 19-24 % higher than with the standard. It has a potent cardioprotector action: The necrosis is reduced by 46 % in weight in rats under experimental infarction and by 60 % in rabbits under infarction due to cholesterol atherosclerosis. Its cardioprotector action under ischaemia conditions is linked with the inhibition of the peroxidative oxidation of lipids: in rats under 24 hours lasting myocardial infarction, decreases the ratio of final products in both ventricles. In rabbits under atherosclerosis due to cholesterol, decreases 3 fold the aorta indices of atherosclerotic infection and cholesterolemia. It increases the alpha cholesterol ratio in serum.
It is an anti-hypoxic. It acts on the mitochondrial respiratory chain and it prevents atherosclerosis. It is also an angioprotector. Sum of polymerized Proantocyanides, from the plants of Fabaceae family
科学的研究の応用
1. Educational Applications Research indicates that KAVERGAL, likely a variant or misspelling of "Kahoot," has shown effectiveness in improving educational outcomes. Studies have utilized the Kahoot application to enhance thematic learning outcomes and student learning in estimating the total price of goods, evidencing significant improvements in student performance and comprehension through iterative learning cycles (Romadhon, 2020), (Dhamayanti, 2020).
2. Computational Research in Life Sciences this compound is closely related to Galaxy, an open web-based platform for genomic research. Galaxy addresses the accessibility and reproducibility of computation-reliant results in life sciences, providing a comprehensive approach for supporting transparent computational research. Galaxy Pages allow users to communicate complex computational analyses effectively, enhancing the collaboration and dissemination of scientific findings (Goecks et al., 2010).
3. Tectonic and Geological Studies Research has utilized the this compound framework to analyze the tectonic controls upon river drainage systems, specifically the Kaveri River in Peninsular India. The study investigated the longitudinal profiles, morphotectonic indices, and fluvial records of the river, providing insights into the tectonic landscape sculpting and its influence on the river's course and surrounding geography (Kale et al., 2014).
4. Software Development and Analysis this compound is associated with the development of modular program slicers for Java through the Indus program analysis framework. The Eclipse-based user interface, Kaveri, delivers program slicing capabilities, allowing users to understand and manage software dependencies more effectively. This tool is particularly useful for slicing concurrent Java programs, enhancing the software development and analysis process (Jayaraman et al., 2005).
5. Architectural Recovery in Scientific Software this compound is linked to KADRE, a domain-specific architectural recovery approach designed to improve the reuse of scientific software. KADRE aids in the automatic and accurate identification of workflow components in existing scientific software, promoting component-based reuse within the domain and potentially reducing development and maintenance costs (Woollard et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis of Kavergal can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-methylcyclohexanone", "piperidine", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and 2-methylcyclohexanone in the presence of piperidine to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride to form the corresponding alcohol.", "Step 3: Acetylation of the alcohol using acetic anhydride in the presence of sodium acetate to form the acetate ester.", "Step 4: Deprotection of the acetate ester using ethanol and hydrochloric acid to form the final product, Kavergal." ] } | |
CAS番号 |
122303-88-2 |
分子式 |
C9H12O2 |
分子量 |
0 |
製品の起源 |
United States |
Q1: What is the primary effect of KAVERGAL observed in patients with rheumatic heart disease and circulatory insufficiency?
A1: this compound significantly reduces lipid peroxidation (LPO) in both blood plasma and red blood cells in patients with rheumatic heart disease and circulatory insufficiency [, ]. This suggests a potential protective effect against oxidative stress-induced damage in these patients.
Q2: How does this compound's effect on the antioxidant system compare to standard therapies for rheumatic heart disease?
A2: The research indicates that standard therapies, including anti-inflammatory drugs, cardiac glycosides, diuretics, antiarrhythmic drugs, and nitroglycerin, have minimal impact on LPO levels and antioxidant system activity [, ]. In contrast, this compound demonstrates a significant improvement in these parameters. This suggests a unique mechanism of action for this compound in mitigating oxidative stress.
A3: While the research abstracts don't provide a detailed mechanism, the observed decrease in LPO and increased activity of antioxidant enzymes suggest that this compound likely enhances the body's natural defense mechanisms against oxidative damage [, ]. Further research is needed to elucidate the specific pathways and molecular targets involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




